molecular formula C13H12 B2968200 1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane CAS No. 1823343-65-2

1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane

Cat. No.: B2968200
CAS No.: 1823343-65-2
M. Wt: 168.239
InChI Key: AIVCGOUYXRNLQH-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane is a synthetic organic compound featuring a bicyclo[1.1.1]pentane unit linked to a phenyl ring via an ethynylene bridge. This compound serves as a valuable molecular building block in various research areas due to its unique structural properties.

Mechanism of Action

Target of Action

The primary targets of “1-(4-Ethynylphenyl)bicyclo[11It’s known that the bicyclo[111]pentane (BCP) unit, which is a part of this compound, is used as a bioisostere in drug molecules . Bioisosteres are compounds or groups that have similar physical or chemical properties which produce broadly similar biological properties to another chemical compound.

Mode of Action

The exact mode of action of “1-(4-Ethynylphenyl)bicyclo[11The bcp unit is known to influence the permeability, aqueous solubility, and in vitro metabolic stability of the drug molecules it is incorporated into .

Biochemical Pathways

The specific biochemical pathways affected by “1-(4-Ethynylphenyl)bicyclo[11The bcp unit is known to be a bioisostere in drug molecules, suggesting it may interact with biological systems in a way that is similar to the compounds it is replacing .

Pharmacokinetics

The pharmacokinetics of “1-(4-Ethynylphenyl)bicyclo[11The bcp unit is known to generally offer high passive permeability, high water solubility, and improved metabolic stability .

Result of Action

The specific molecular and cellular effects of “1-(4-Ethynylphenyl)bicyclo[11The bcp unit is known to influence the permeability, aqueous solubility, and in vitro metabolic stability of the drug molecules it is incorporated into .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “1-(4-Ethynylphenyl)bicyclo[11The bcp unit is known to be a bioisostere in drug molecules, suggesting it may have similar environmental interactions to the compounds it is replacing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane typically involves the coupling of a bicyclo[1.1.1]pentane derivative with a phenylacetylene derivative under specific reaction conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the ethynylene bridge.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Oxidation: The ethynylene bridge can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, hydroxylated, and alkylated compounds.

Scientific Research Applications

1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclo[1.1.1]pentane core but differ in the substituents attached to the core.

    Phenylacetylene derivatives: These compounds feature a phenyl ring linked to an ethynylene bridge but lack the bicyclo[1.1.1]pentane unit

Uniqueness

1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane is unique due to the combination of the bicyclo[1.1.1]pentane unit and the ethynylene bridge, which imparts distinct structural and electronic properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-ethynylphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12/c1-2-10-3-5-12(6-4-10)13-7-11(8-13)9-13/h1,3-6,11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVCGOUYXRNLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C23CC(C2)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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